![molecular formula C21H35ClN2O3 B14302929 1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride CAS No. 112746-29-9](/img/structure/B14302929.png)
1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridinium ion, a dodecyloxy group, and a methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride typically involves multiple steps. One common method includes the alkylation of pyridine with a dodecyloxyethyl halide, followed by the introduction of a methylcarbamoyl group through a nucleophilic substitution reaction. The final step involves the formation of the pyridinium ion by treating the intermediate with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dodecyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridinium compounds.
Scientific Research Applications
1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion can interact with biological membranes, leading to changes in membrane permeability and function. The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its entry into cells. The methylcarbamoyl group can participate in hydrogen bonding and other interactions with target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Dodecyloxy)-2-oxoethyl]pyridinium chloride
- 1-[2-(Dodecyloxy)-2-oxoethyl]-3-(ethylcarbamoyl)pyridin-1-ium chloride
- 1-[2-(Dodecyloxy)-2-oxoethyl]-3-(propylcarbamoyl)pyridin-1-ium chloride
Uniqueness
1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecyloxy group enhances its lipophilicity, while the methylcarbamoyl group provides additional sites for interaction with biological targets.
Properties
CAS No. |
112746-29-9 |
|---|---|
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
dodecyl 2-[3-(methylcarbamoyl)pyridin-1-ium-1-yl]acetate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-4-5-6-7-8-9-10-11-12-16-26-20(24)18-23-15-13-14-19(17-23)21(25)22-2;/h13-15,17H,3-12,16,18H2,1-2H3;1H |
InChI Key |
UARQVVCTHUXNPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C[N+]1=CC=CC(=C1)C(=O)NC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
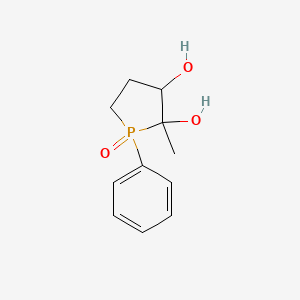
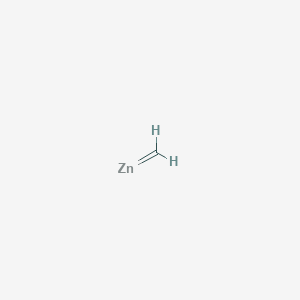
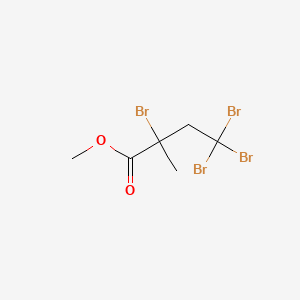
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)


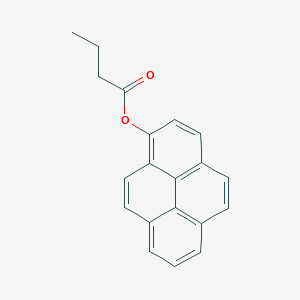
![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)
![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
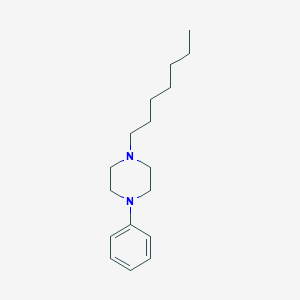
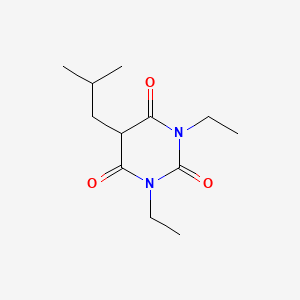
![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
